
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a heterocyclic organic compound with the molecular formula C10H11BN2O3 and a molecular weight of 218.02 . It is also known by other names such as 3-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID, AG-H-04118, and 3-(2-Cyanoethylaminocarbonyl)benzeneboronic acid .
Molecular Structure Analysis
The molecular structure of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, which is further attached to a cyanoethylaminocarbonyl group . The canonical SMILES representation is B(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O .Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid are not available, phenylboronic acids are known to be involved in various reactions such as Suzuki coupling reactions .Physical And Chemical Properties Analysis
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a solid substance with a melting point of 226-236°C and a predicted density of 1.27±0.1 g/cm³ . It has a pKa value of 7.82±0.10 (Predicted) and is off-white in color .Aplicaciones Científicas De Investigación
Catalyst in Synthesis
Phenylboronic acid, a non-toxic compound, is utilized as a catalyst in the efficient synthesis of tetrahydrobenzo[b]pyrans. This process is noted for its operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Solid-State Protection of Compounds
Phenylboronic acid reacts quantitatively with various compounds like diamines and diols to form cyclic phenylboronic amides or esters, facilitating solid-state protection without the need for catalysts or auxiliaries. This method yields pure protected products, highlighting its potential in protection chemistry (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Catalysis in Amidation Reactions
2,4-Bis(trifluoromethyl)phenylboronic acid serves as an effective catalyst in dehydrative amidation between carboxylic acids and amines, crucial for alpha-dipeptide synthesis. This catalyst's efficiency is enhanced by the ortho-substituent, which prevents amine coordination, accelerating the amidation process (Wang, Lu, & Ishihara, 2018).
Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials have established a significant role in advanced bio-applications. These materials' unique chemistry allows them to form reversible complexes with polyols, making them useful in diagnostic and therapeutic applications, such as drug delivery systems and biosensors (Lan & Guo, 2019).
Tumor Targeting and Drug Delivery
Phenylboronic acid-decorated nanoparticles have shown enhanced tumor-targeting and penetration capabilities. These nanoparticles improve tumor accumulation and antitumor effects, making them promising for targeted drug delivery (Wang, Wei, Cheng, Wang, & Tang, 2016).
Nasal Adsorption Improvement
Phenylboronic acid derivatives can interact chemically with sugars, forming stable nanoparticles useful for peptide and protein drugs in nasal delivery. This approach demonstrates significant reductions in plasma glucose levels without causing nasal epithelium lesions (Cheng et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
[3-(2-cyanoethylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOLHWXBQWQFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395096 |
Source


|
| Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid | |
CAS RN |
762262-11-3 |
Source


|
| Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Cyanoethylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)
![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)
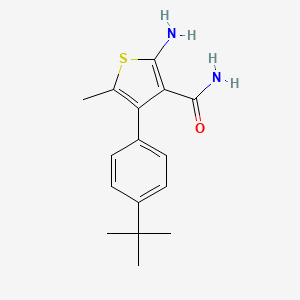
![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)
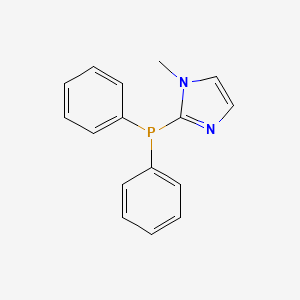
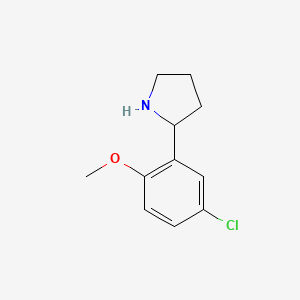

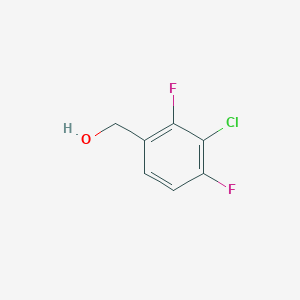

![2-{[2-(3-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364504.png)
![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)

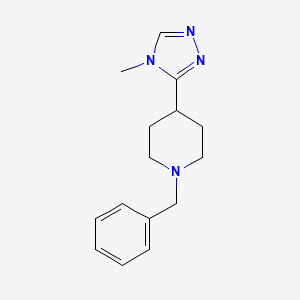
![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)